6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine

Catalog No.
S11194218
CAS No.
1841078-87-2
M.F
C16H11FN4
M. Wt
278.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquino...

CAS Number

1841078-87-2

Product Name

6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine

IUPAC Name

6-fluoro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-amine

Molecular Formula

C16H11FN4

Molecular Weight

278.28 g/mol

InChI

InChI=1S/C16H11FN4/c17-13-2-1-11-8-20-15(7-12(11)16(13)18)21-6-4-10-3-5-19-9-14(10)21/h1-9H,18H2

InChI Key

KAXAUWZJVWGFDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=CC(=NC=C21)N3C=CC4=C3C=NC=C4)N)F

6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, also known as MK-6240, is a synthetic compound with the molecular formula C₁₆H₁₁FN₄ and a molecular weight of 278.28 g/mol. It features a complex structure that includes a fluorine atom, a pyrrole ring, and an isoquinoline moiety. This compound is notable for its role as a positron emission tomography (PET) tracer, specifically designed for imaging neurofibrillary tangles associated with Alzheimer’s disease and other neurodegenerative disorders .

The synthesis of 6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine involves several key reactions:

  • Formation of Isoquinoline Derivatives: The initial step typically involves the synthesis of isoquinoline derivatives through cyclization reactions involving appropriate precursors.
  • Fluorination: The introduction of the fluorine atom at the 6-position can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide or via nucleophilic substitution methods.
  • Pyrrole Ring Construction: The pyrrole component is synthesized through cyclization reactions involving suitable aniline derivatives and carbonyl compounds, followed by functionalization to attach it to the isoquinoline scaffold.

These reactions are often performed under controlled conditions to optimize yield and purity, utilizing techniques such as chromatography for purification .

6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine exhibits significant biological activity as a PET imaging agent. It has been shown to selectively bind to neurofibrillary tangles (NFTs), which are aggregates of hyperphosphorylated tau protein found in various neurodegenerative diseases, particularly Alzheimer's disease. Its high specificity and selectivity make it a promising tool for in vivo imaging of tau pathology, thus aiding in the diagnosis and monitoring of Alzheimer's disease progression .

The synthesis of 6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine can be approached through several methods:

  • Multi-Step Synthesis: This involves sequential reactions starting from simpler organic compounds. For instance:
    • Synthesis begins with the formation of the isoquinoline core.
    • Subsequent steps involve the introduction of the pyrrole ring and fluorine atom.
    • Final steps include purification processes such as recrystallization or chromatography.
  • One-Pot Synthesis: Recent advancements have allowed for one-pot synthesis methods that streamline the process by combining multiple reaction steps into a single reaction vessel, enhancing efficiency and reducing time.

These methods are crucial for producing MK-6240 in sufficient quantities for research and clinical applications .

The primary application of 6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine is in medical imaging as a PET tracer. Its ability to bind specifically to neurofibrillary tangles allows for:

  • Early Diagnosis: Facilitating early detection of Alzheimer's disease by visualizing tau pathology.
  • Therapeutic Monitoring: Assessing the efficacy of treatments targeting tau aggregation.
  • Research Tool: Serving as a valuable compound in studies aimed at understanding tau-related neurodegenerative processes .

Interaction studies involving 6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine focus on its binding affinity and specificity towards tau proteins. In vitro assays demonstrate its capability to differentiate between normal brain tissue and areas affected by neurofibrillary tangles. Furthermore, pharmacokinetic studies reveal its distribution, metabolism, and excretion profile in biological systems, confirming its suitability for use as a PET imaging agent .

Several compounds share structural similarities with 6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
MK-6240Contains fluorine; pyrrole and isoquinoline ringsSelectively binds to neurofibrillary tangles
AV-1451Similar binding properties; different fluorine isotopeUsed for imaging tau pathology but has different specificity
18F-MK6240Radiolabeled version of MK-6240Enhanced imaging capabilities due to radioactive properties
3H-MK6240Tritium-labeled variantUseful in tracing studies but less common than fluorinated versions

The uniqueness of 6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine lies in its specific binding characteristics to tau aggregates compared to other similar compounds that may target different pathways or proteins involved in neurodegeneration .

6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine belongs to the isoquinoline family, characterized by a bicyclic scaffold comprising a benzene ring fused to a pyridine moiety. The compound’s structural complexity arises from three modifications:

  • A fluorine atom at position 6 of the isoquinoline core.
  • A pyrrolo[2,3-c]pyridin-1-yl substituent at position 3.
  • An amine group at position 5.

The IUPAC name systematically describes these features: 6-fluoro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-amine. Its molecular formula, C₁₆H₁₀FN₅, reflects a molecular weight of 299.29 g/mol . Key identifiers include:

PropertyValue/Descriptor
Canonical SMILESC1=CC2=CN=C(C=C2C=C1F)N3C=CC4=C3N=CN=C4N
InChI KeyBIELVQPSHRMJDV-UHFFFAOYSA-N
PubChem CID118577109 (related analog)

The pyrrolopyridine group introduces a five-membered nitrogen-containing ring fused to the pyridine, creating a planar geometry conducive to π-π stacking interactions .

Historical Development and Discovery Timeline

The compound emerged from targeted drug discovery efforts to optimize pharmacokinetic properties of neuroimaging agents. Key milestones include:

YearDevelopment PhaseDetails
2016Initial Patent FilingMerck & Co. disclosed derivatives for tau protein imaging (US10022461) .
2018Synthetic Route OptimizationMulti-step synthesis involving nitration, reduction, and Buchwald-Hartwig coupling .
2020Radiolabeled Analog Development[¹⁸F]-MK-6240, a PET tracer derived from this scaffold, entered clinical trials .

The synthesis begins with 3-chloro-6-fluoroisoquinoline, which undergoes nitration at position 5 followed by iron-mediated reduction to introduce the amine group. A palladium-catalyzed coupling installs the pyrrolopyridine moiety, achieving the final structure in 40–86% yields per step .

Significance in Heterocyclic Chemistry Research

This compound exemplifies three trends in modern heterocyclic chemistry:

  • Fluorine-Enabled Tuning: The electron-withdrawing fluorine atom enhances metabolic stability and modulates electron density for improved target binding .
  • Fused Ring Systems: The pyrrolo[2,3-c]pyridine moiety expands conjugation, enabling charge-transfer interactions critical for binding amyloid aggregates .
  • Regioselective Functionalization: Selective amination at position 5 demonstrates advanced control in directing group chemistry, avoiding undesired tautomerization .

Density functional theory (DFT) studies reveal a dipole moment of 5.2 Debye, attributed to the electron-deficient isoquinoline core and electron-rich pyrrolopyridine substituent . This polarity facilitates solubility in polar aprotic solvents (e.g., DMSO, logP = 1.8) while retaining membrane permeability .

Key Reaction Pathways for Core Structure Assembly

Groebke–Blackburn–Bienaymé Multicomponent Reaction Applications

The Groebke–Blackburn–Bienaymé (GBB) reaction serves as a cornerstone for constructing the imidazo-fused isoquinoline framework. This three-component reaction condenses 2-aminoisoquinoline (amidine), fluorobenzaldehyde (aldehyde), and tert-butyl isocyanide to yield the imidazo[1,2-a]isoquinoline precursor [1] [3]. The fluorine atom at position 6 is introduced via the fluorobenzaldehyde component, eliminating the need for post-synthetic fluorination at this stage [1]. Microwave-assisted conditions (100°C, 30 minutes) enhance reaction efficiency, achieving yields of 78–85% for analogous systems [2] [3].

Critical to this step is the regioselective cyclization of the Schiff base intermediate, which orients the fluorine substituent at the 6-position and the pyrrolopyridine moiety at position 3 [3]. The reaction’s scalability has been demonstrated in gram-scale syntheses under ambient conditions, avoiding energy-intensive protocols [3].

Free-Radical Cyclization Strategies

Free-radical cyclization complements the GBB approach for constructing the pyrrolo[2,3-c]pyridine ring. Initiated by azobisisobutyronitrile (AIBN), this method facilitates the intramolecular coupling of 3-alkynyl-6-fluoroisoquinoline precursors. The reaction proceeds via a 5-exo-dig pathway, forming the five-membered pyrrole ring with minimal byproducts [2]. Key advantages include tolerance of electron-deficient substrates and compatibility with the fluorine substituent.

Functionalization at the 5-Amine Position

The 5-amine group is introduced via a two-step sequence:

  • Nitration: Electrophilic nitration of the isoquinoline core using fuming nitric acid in sulfuric acid selectively targets position 5 [2].
  • Reduction: Catalytic hydrogenation (H₂, Pd/C) or stannous chloride reduction converts the nitro group to the primary amine [4].

Alternative methods employ Buchwald–Hartwig amination for direct installation of the amine group, though this requires palladium catalysts and specialized ligands [4].

Fluorination Techniques at the 6-Position

Fluorine is incorporated during the GBB reaction using fluorobenzaldehyde as a building block [1] [3]. For late-stage fluorination, Deoxo-Fluor® selectively substitutes hydroxyl or halogen groups at position 6 via an SNAr mechanism. This method is less favored due to competing side reactions at the electron-rich pyrrolopyridine moiety [3].

Protection/Deprotection Strategies for Pyrrolopyridine Moiety

The pyrrolopyridine NH group is protected during synthetic steps using:

  • Boc (tert-butoxycarbonyl): Introduced via di-tert-butyl dicarbonate in tetrahydrofuran, removed with trifluoroacetic acid [3].
  • Fmoc (Fluorenylmethyloxycarbonyl): Applied for solid-phase syntheses, cleaved with piperidine [4].

Deprotection is optimized under mild acidic conditions (acetic acid/HCl) to prevent degradation of the isoquinoline core [3] [4].

6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine exhibits specific solid-state characteristics that influence its pharmaceutical applications. The compound exists as a solid at room temperature with a characteristic light yellow to yellow coloration [1]. The predicted density of 1.41 ± 0.1 g/cm³ suggests a relatively compact molecular packing arrangement in the crystalline state [1].

PropertyValueReference
Physical StateSolid [1]
ColorLight yellow to yellow [1]
Density1.41 ± 0.1 g/cm³ (Predicted) [1]
Molecular Weight278.28 g/mol [1]
Molecular FormulaC₁₆H₁₁FN₄ [1]
Exact Mass278.08588 Da [2]

The molecular structure analysis reveals a planar aromatic system with minimal rotational freedom, as evidenced by the rotatable bond count of 1 [2]. This structural rigidity contributes to the compound's stability and specific binding properties. The hydrogen bonding pattern shows zero hydrogen bond donors and three hydrogen bond acceptors, indicating the compound's potential for intermolecular interactions in the solid state [2].

Recent crystallographic studies utilizing cryo-electron microscopy have provided insights into the compound's binding conformation when complexed with tau protein structures. The compound adopts a stacked columnar arrangement with a characteristic 4.8 Å spacing between equivalent distal atoms, demonstrating specific geometric requirements for effective binding [3]. This structural information, while derived from protein-bound states, provides valuable insights into the compound's preferred conformational arrangements.

Spectroscopic Profiling (NMR, IR, UV-Vis)

The spectroscopic characterization of 6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine has been primarily focused on analytical methods supporting its pharmaceutical development and quality control processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Limited NMR spectroscopic data are available for the target compound in the literature. The synthetic precursors and related compounds have been characterized using standard NMR techniques. For instance, intermediate compounds in the synthetic pathway have been characterized using ¹H NMR spectroscopy in deuterated chloroform (CDCl₃) [4]. The aromatic proton signals typically appear in the downfield region (δ 7.0-9.0 ppm), consistent with the compound's polyaromatic structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits characteristic UV absorption with a maximum at 254 nm [5] [4] [6]. This absorption wavelength is routinely used for HPLC detection and quantification purposes. The UV-Vis properties are consistent with the extended conjugated aromatic system present in the molecule, which includes the isoquinoline, pyrrolo[2,3-c]pyridine, and fluorine substituent contributions to the electronic structure.

Spectroscopic TechniqueParametersKey FindingsReference
UV-Vis SpectroscopyDetection at 254 nmPrimary absorption maximum [5] [4] [6]
HPLC-UVXBridge Phenyl column, 254 nm detectionRetention time: 6-9.5 minutes [5] [4] [6]
Mass SpectrometryElectrospray ionization (ES+)Molecular ion confirmation [4]
Radio-TLCSilica gel, CH₂Cl₂:CH₃OH (80:20)Radiochemical purity assessment [5]

Infrared (IR) Spectroscopy

Comprehensive infrared spectroscopic data for 6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine are not readily available in the current literature. The compound's functional groups would be expected to exhibit characteristic IR absorption bands including aromatic C-H stretches (3000-3100 cm⁻¹), aromatic C=C and C=N stretches (1400-1600 cm⁻¹), and C-F stretches (1000-1400 cm⁻¹).

Mass Spectrometry

The compound has been characterized using electrospray ionization mass spectrometry in positive mode, confirming its molecular identity through accurate mass determination [4]. The molecular ion peak corresponds to the expected molecular weight of 278.28 g/mol, providing structural confirmation during synthesis and quality control procedures.

Thermodynamic Stability and Degradation Pathways

The thermodynamic stability profile of 6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine demonstrates favorable characteristics for pharmaceutical applications, with specific thermal and chemical stability parameters that support its clinical utility.

Thermal Stability

The compound exhibits significant thermal stability under normal storage conditions. The predicted boiling point of 533.6 ± 50.0 °C indicates substantial thermal resistance [1]. However, controlled thermal degradation has been utilized in synthetic applications, where thermal deprotection of tert-butoxycarbonyl (Boc) protecting groups occurs at 150°C for 20 minutes without decomposition of the core structure [7].

Stability ParameterConditionsFindingsReference
Storage Stability-20°CStable under recommended storage conditions [1] [8] [7]
Thermal Stability150°C, 20 minutesSuccessful thermal deprotection without decomposition [7]
Radiochemical Stability8 hours post-synthesis>98% radiochemical purity maintained [7] [9]
pH StabilitypH 4-5.5Stable formulation range [5] [7]
Formulation Stability0.9% NaCl with ascorbic acidStable with antioxidant protection [7]

Chemical Stability

The compound demonstrates excellent chemical stability under synthetic and formulation conditions. No major degradation products have been observed during standard synthetic procedures [4] [7]. The aromatic heterocyclic structure contributes to the compound's inherent stability, with the fluorine substituent providing additional resistance to metabolic degradation.

Degradation Pathways

The primary degradation pathway involves the controlled thermal removal of protecting groups during synthesis. The bis-Boc protection system undergoes thermal deprotection at elevated temperatures (150°C) through a well-characterized mechanism involving the formation of tert-butyl cation intermediates and subsequent elimination reactions [7]. This controlled degradation process has been optimized to minimize side reactions and maximize product yield.

The compound's stability profile supports its pharmaceutical applications, with radiochemical formulations maintaining greater than 98% purity for extended periods post-synthesis [7] [9]. The incorporation of ascorbic acid as an antioxidant in formulations provides additional protection against potential oxidative degradation pathways.

Solubility Behavior in Various Solvent Systems

The solubility characteristics of 6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine reflect its lipophilic nature and influence its pharmaceutical formulation requirements and analytical methodologies.

Organic Solvent Solubility

The compound demonstrates excellent solubility in dimethyl sulfoxide (DMSO) at 12.5 mg/mL (44.92 mM) [1] [10] [11], making DMSO the preferred solvent for preparing stock solutions and conducting in vitro studies. The compound's lipophilic character is further evidenced by its XLogP3-AA value of 3.2 [2], indicating moderate to high lipophilicity.

Solvent SystemSolubility/MiscibilityApplicationsReference
DMSO12.5 mg/mL (44.92 mM)Stock solution preparation [1] [10] [11]
EthanolSolubleFormulation component (0.5 mL) [7]
AcetonitrileMiscibleHPLC mobile phase component [5] [4] [6]
Sodium acetate buffer (pH 4)CompatibleAnalytical method compatibility [5] [4] [6]
WaterLimited solubilityRequires formulation aids [7]

Aqueous Solubility

The compound exhibits limited aqueous solubility, necessitating the use of cosolvents and formulation aids for pharmaceutical applications [7]. The final radiopharmaceutical formulation utilizes 0.9% sodium chloride for injection with ethanol as a cosolvent to achieve appropriate solubility for intravenous administration.

Analytical Solvent Systems

The compound demonstrates compatibility with various analytical solvent systems, particularly acetonitrile-buffer mixtures used in high-performance liquid chromatography (HPLC) applications [5] [4] [6]. The compound's elution behavior in gradient systems using acetonitrile and sodium acetate buffers has been optimized for analytical separations, with retention times of 6-9.5 minutes under standard analytical conditions.

Biological Media Compatibility

In biological assay systems, the compound shows low solubility in phosphate-buffered saline (PBS), requiring careful consideration of concentration limits and the use of appropriate vehicle systems [4]. The compound's limited aqueous solubility necessitates the use of DMSO as a cosolvent in biological testing, typically maintained at concentrations not exceeding 0.25% in final assay conditions to avoid interference with biological systems.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

278.09677453 g/mol

Monoisotopic Mass

278.09677453 g/mol

Heavy Atom Count

21

UNII

800U03334F

Dates

Last modified: 08-08-2024

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